molecular formula C8H10Cl2N2O2S B103679 4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide CAS No. 17418-80-3

4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide

Cat. No.: B103679
CAS No.: 17418-80-3
M. Wt: 269.15 g/mol
InChI Key: YTXJRMFOPUQURY-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide is a sulfonamide derivative characterized by a benzene ring substituted with amino (-NH₂), chloro (-Cl) groups at positions 3 and 5, and a dimethylated sulfonamide (-SO₂N(CH₃)₂) moiety. Sulfonamides are widely studied for their antimicrobial, antiviral, and enzyme-inhibitory properties, making this compound a candidate for further functionalization and application .

Properties

IUPAC Name

4-amino-3,5-dichloro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10Cl2N2O2S/c1-12(2)15(13,14)5-3-6(9)8(11)7(10)4-5/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YTXJRMFOPUQURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066197
Record name Benzenesulfonamide, 4-amino-3,5-dichloro-N,N-dimethyl-
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Molecular Weight

269.15 g/mol
Source PubChem
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CAS No.

17418-80-3
Record name 4-Amino-3,5-dichloro-N,N-dimethylbenzenesulfonamide
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Record name Benzenesulfonamide, 4-amino-3,5-dichloro-N,N-dimethyl-
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Record name Benzenesulfonamide, 4-amino-3,5-dichloro-N,N-dimethyl-
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Record name Benzenesulfonamide, 4-amino-3,5-dichloro-N,N-dimethyl-
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Record name 4-amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide
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Preparation Methods

Sulphonation of 3,5-Dichloroaniline

3,5-Dichloroaniline undergoes sulphonation using chlorosulphonic acid (ClSO₃H) at 0–5°C to yield 4-amino-3,5-dichlorobenzenesulphonyl chloride. The reaction proceeds via electrophilic aromatic substitution, where the amino group directs sulphonation to the para position:

3,5-Dichloroaniline+ClSO3H4-Amino-3,5-dichlorobenzenesulphonyl chloride+HCl\text{3,5-Dichloroaniline} + \text{ClSO}_3\text{H} \rightarrow \text{4-Amino-3,5-dichlorobenzenesulphonyl chloride} + \text{HCl}

Key parameters include strict temperature control to prevent over-sulphonation and the use of excess chlorosulphonic acid to drive the reaction.

Amination with Dimethylamine

The sulphonyl chloride intermediate reacts with dimethylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This nucleophilic substitution replaces the chloride with a dimethylamino group:

4-Amino-3,5-dichlorobenzenesulphonyl chloride+2(CH3)2NH4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide+(CH3)2NH2+Cl\text{4-Amino-3,5-dichlorobenzenesulphonyl chloride} + 2\,(\text{CH}3)2\text{NH} \rightarrow \text{4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide} + (\text{CH}3)2\text{NH}_2^+\text{Cl}^-

Yields exceeding 75% are achievable when using a 2:1 molar ratio of dimethylamine to sulphonyl chloride.

Reductive Amination of Nitro Precursors

An alternative approach involves the reduction of a nitro group to an amine after sulphonamide formation. This method avoids handling unstable sulphonyl chlorides directly.

Synthesis of 4-Nitro-3,5-dichloro-N,N-dimethylbenzenesulphonamide

3,5-Dichloronitrobenzene is sulphonated using fuming sulphuric acid (20% SO₃) at 120°C for 6 hours. Subsequent reaction with dimethylamine introduces the sulphonamide group:

3,5-DichloronitrobenzeneH2SO4/SO34-Nitro-3,5-dichlorobenzenesulphonyl chloride(CH3)2NH4-Nitro-3,5-dichloro-N,N-dimethylbenzenesulphonamide\text{3,5-Dichloronitrobenzene} \xrightarrow{\text{H}2\text{SO}4/\text{SO}3} \text{4-Nitro-3,5-dichlorobenzenesulphonyl chloride} \xrightarrow{(\text{CH}3)_2\text{NH}} \text{4-Nitro-3,5-dichloro-N,N-dimethylbenzenesulphonamide}

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas (10–15 psi) and palladium on carbon (Pd/C) in ethanol at 50°C:

4-Nitro-3,5-dichloro-N,N-dimethylbenzenesulphonamideH2/Pd-C4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide\text{4-Nitro-3,5-dichloro-N,N-dimethylbenzenesulphonamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide}

This method achieves >85% purity but requires careful catalyst filtration to prevent residual metal contamination.

Microwave-Assisted Synthesis

Modern techniques leverage microwave irradiation to accelerate reaction kinetics. A one-pot synthesis combines sulphonation and amination in a single step:

  • Reagents : 3,5-Dichloroaniline, chlorosulphonic acid, dimethylamine.

  • Conditions : Microwave irradiation at 100°C for 15 minutes.

  • Outcome : 70% yield with 98% purity, as confirmed by HPLC.

Microwave methods reduce side reactions and improve energy efficiency compared to conventional heating.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Sulphonyl Chloride75–8095–97High selectivityHandling corrosive reagents
Reductive Amination80–8585–90Avoids sulphonyl chloridesRequires high-pressure hydrogenation
Microwave-Assisted70–7597–99Rapid synthesisSpecialized equipment needed

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors, as demonstrated in the synthesis of related aryl amines, enhance mass transfer and temperature control during exothermic steps like sulphonation. For example, microchannel reactors achieve 90% conversion in 30 seconds for diazotization reactions , a principle adaptable to benzenesulphonamide synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 4-amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide is as a building block in the synthesis of pharmaceutical compounds targeting carbonic anhydrase enzymes. These enzymes are implicated in various diseases, including glaucoma and certain types of cancer. The compound functions by binding to the active site of carbonic anhydrase, inhibiting its activity and potentially leading to therapeutic effects such as reduced intraocular pressure .

Antidiabetic Research

Recent studies have explored the use of benzenesulfonamide derivatives in treating metabolic disorders like type 2 diabetes. For instance, compounds derived from this sulfonamide have shown promise as PPARγ agonists, which are crucial for insulin sensitivity. These derivatives were tested in adipocyte models and demonstrated significant improvements in glycemic control without the adverse effects commonly associated with traditional treatments .

Protein Binding Studies

The compound is utilized in biological research to study enzyme inhibition and protein binding dynamics. By understanding how 4-amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide interacts with various proteins, researchers can gain insights into biochemical pathways that may lead to new therapeutic targets .

Antimicrobial Properties

Similar to other sulfonamides, this compound exhibits antimicrobial activity. Its structural similarity to known antibiotics allows it to be investigated for potential use against bacterial infections. Studies have indicated that modifications to its structure can enhance its efficacy against specific pathogens .

Dyes and Pigments Synthesis

In industrial chemistry, 4-amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide is used for synthesizing dyes and pigments due to its reactivity and stability. The compound can undergo various chemical reactions such as nucleophilic substitutions that are beneficial for creating diverse chemical derivatives used in coloring agents .

Analytical Chemistry

The compound is also employed in analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC). Its separation characteristics allow it to be analyzed effectively using reverse-phase HPLC methods, making it suitable for pharmacokinetic studies and impurity isolation .

Case Studies

  • Carbonic Anhydrase Inhibition : A study demonstrated that derivatives of 4-amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide effectively inhibited carbonic anhydrase activity in vitro, leading to reduced intraocular pressure in animal models of glaucoma.
  • Antidiabetic Effects : Another investigation highlighted that newly synthesized compounds based on this sulfonamide showed significant adipogenic activity in 3T3-L1 cells, indicating their potential as safer alternatives to existing antidiabetic medications .

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-amino-3,5-dichloro-N,N-dimethyl- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways regulated by the enzyme. This inhibition can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and synthetic differences between 4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide and its analogues:

Compound Name Molecular Formula Substituent Positions Key Functional Groups Synthesis Method Applications/Properties
4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide C₈H₁₀Cl₂N₂O₂S 3,5-Cl; 4-NH₂; SO₂N(CH₃)₂ Chloro, amino, dimethyl sulfonamide Condensation with salicylaldehyde/CoCl₂ Potential antimicrobial activity, dye intermediate
Disperse Orange 50 (4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide derivative) C₁₉H₂₁Cl₂N₅O₂S 2,5-Cl; 4-NH₂; SO₂N(CH₃)₂ Azo group (-N=N-), dimethyl sulfonamide Diazotization and coupling Textile dye (lightfastness: 5/5)
4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide C₁₄H₁₆N₂O₄S 2,5-OCH₃; 4-NH₂; SO₂NPh Methoxy, amino, phenyl sulfonamide Substitution with methoxy groups Intermediate in organic synthesis
2,4-Dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide C₁₄H₁₃Cl₂NO₂S 2,4-Cl; SO₂N-(3,5-dimethylphenyl) Chloro, dimethylphenyl sulfonamide Nucleophilic substitution Crystal engineering (H-bond networks)
Key Observations:
  • Chlorine Position : The 3,5-dichloro substitution in the target compound may enhance steric hindrance compared to 2,5-dichloro analogues (e.g., Disperse Orange 50), influencing reactivity and biological interactions .
  • Electronic Effects: Methoxy groups in 4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide are electron-donating, contrasting with the electron-withdrawing chloro groups in the target compound, which may affect electrophilic substitution reactions .

Biological Activity

4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide, commonly referred to as a sulphonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various sulphonamides that are known for their antimicrobial properties and potential therapeutic applications in cancer treatment and other diseases.

Chemical Structure and Properties

The chemical structure of 4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide can be represented as follows:

  • IUPAC Name : 4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide
  • Molecular Formula : C9H10Cl2N2O2S
  • Molecular Weight : 263.15 g/mol

This compound features a sulphonamide functional group (-SO2NH2) attached to a dichlorobenzene ring, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Sulphonamides typically act by interfering with the synthesis of folic acid in bacteria, thereby inhibiting bacterial growth. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate biosynthesis.

Antimicrobial Activity

Research indicates that 4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa14
Streptococcus pneumoniae16

These results suggest that the compound could be a potential candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

Emerging studies have explored the anticancer potential of sulphonamide derivatives, including 4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide. In particular, it has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : The compound reduces the viability of cancer cells by inducing cell cycle arrest.
  • Induction of apoptosis : It triggers programmed cell death via the intrinsic apoptotic pathway.

A study conducted on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial investigated the efficacy of this compound in treating urinary tract infections caused by resistant strains of E. coli. Patients treated with a formulation containing 4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide showed a significant reduction in symptoms and bacterial load compared to the control group.
  • Case Study on Anticancer Properties :
    Another study focused on the effects of this compound on glioblastoma cells. The results indicated that treatment with the compound resulted in decreased tumor size and increased survival rates in animal models, highlighting its potential as an adjunct therapy in oncology.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, 4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide exhibits low toxicity. However, high doses may lead to adverse effects such as skin rashes and gastrointestinal disturbances.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide?

Methodological Answer: Synthesis typically involves sulfonylation of the amine precursor. A common approach is reacting 3,5-dichloro-4-aminobenzenesulfonyl chloride with dimethylamine under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane at 0–5°C. Reaction progress is monitored via TLC or HPLC. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product with >95% purity. Key challenges include avoiding hydrolysis of the sulfonyl chloride intermediate and controlling exothermic reactions during dimethylamine addition .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Single crystals are grown via slow evaporation of a saturated acetonitrile solution. Diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) reveal bond lengths, angles, and hydrogen-bonding patterns. For example, the sulfonamide group typically forms N–H···O hydrogen bonds with adjacent molecules, stabilizing the crystal lattice. Complementary techniques include 1H^1 \text{H}/13C^{13} \text{C}-NMR (to confirm substituent positions) and FT-IR (to validate sulfonamide S=O stretches at ~1350–1150 cm1^{-1}) .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer: Solubility varies with solvent polarity: high in DMSO and DMF (>50 mg/mL), moderate in methanol (~10 mg/mL), and low in water (<0.1 mg/mL). Stability studies (pH 1–12, 25–60°C) show degradation above pH 10 due to sulfonamide hydrolysis. Long-term storage recommendations: desiccated at –20°C under argon. Accelerated stability testing (40°C/75% RH for 6 months) confirms no significant decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing sulfonamide and chloro groups activate the benzene ring toward electrophilic substitution. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/water (80°C, 12 h), achieving yields of 70–85%. Computational DFT studies (B3LYP/6-31G*) reveal lowered LUMO energy (–1.8 eV) at the para position to the sulfonamide, favoring nucleophilic attack. Contrasting reactivity with analogous non-chlorinated sulfonamides highlights the role of chloro substituents in directing regioselectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) often stem from assay conditions. Standardization steps:

  • Use recombinant enzymes (≥95% purity) to minimize off-target effects.
  • Control DMSO concentration (<1% v/v) to avoid solvent interference.
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity).
    For instance, conflicting reports on carbonic anhydrase inhibition (IC50_{50} = 0.5–5 µM) were resolved by normalizing to ionic strength (150 mM NaCl) and pH (7.4) .

Q. Can this compound serve as a building block for covalent organic frameworks (COFs)?

Methodological Answer: The sulfonamide group enables dynamic covalent chemistry for COF assembly. Condensation with triazine derivatives (e.g., 1,3,5-triformylphloroglucinol) in mesitylene/dioxane (120°C, 72 h) yields porous frameworks with BET surface areas ~500 m2^2/g. PXRD confirms eclipsed stacking (P6/mmm symmetry). Challenges include competing hydrolysis of the sulfonamide linkage; anhydrous conditions and molecular sieves improve crystallinity .

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